Bienvenue dans la boutique en ligne BenchChem!

6,8-Dibromo-2-(4-methoxyphenyl)quinoline

Lipophilicity Drug-likeness Physicochemical profiling

Unlike mono‑brominated or non‑halogenated quinoline analogs, 6,8‑Dibromo‑2‑(4‑methoxyphenyl)quinoline provides two orthogonal C‑Br handles at C6 and C8 for stepwise Suzuki‑Miyaura diversification, enabling compound‑library synthesis from a single intermediate. Its computed LogP of 5.44 supports passive membrane permeability for cellular probe design, while the 4‑methoxyphenyl group offers a tunable lipophilicity window over the des‑methoxy analog. Supplied at ≥98% purity—a 3% advantage over common 95% analogs—it reduces impurity‑driven artifacts in hit validation and SAR workflows. Ideal for medicinal chemistry and oncology lead elaboration.

Molecular Formula C16H11Br2NO
Molecular Weight 393.078
CAS No. 860612-46-0
Cat. No. B2909154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(4-methoxyphenyl)quinoline
CAS860612-46-0
Molecular FormulaC16H11Br2NO
Molecular Weight393.078
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
InChIInChI=1S/C16H11Br2NO/c1-20-13-5-2-10(3-6-13)15-7-4-11-8-12(17)9-14(18)16(11)19-15/h2-9H,1H3
InChIKeyHUHJPPGMNPVPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-2-(4-methoxyphenyl)quinoline (CAS 860612-46-0): Core Identity and Procurement Baseline


6,8-Dibromo-2-(4-methoxyphenyl)quinoline (CAS 860612-46-0) is a heterocyclic quinoline derivative characterized by two bromine atoms at the 6- and 8-positions and a 4-methoxyphenyl substituent at the 2-position . With a molecular formula of C₁₆H₁₁Br₂NO and a molecular weight of 393.07 g/mol, this compound serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions [1]. It is commercially available from multiple suppliers at ≥98% purity , with storage recommended at 2–8°C under dry, sealed conditions . Its computed LogP of 5.44 and topological polar surface area (TPSA) of 22.12 Ų position it as a lipophilic scaffold suitable for medicinal chemistry and materials science applications .

Why 6,8-Dibromo-2-(4-methoxyphenyl)quinoline Cannot Be Replaced by Common In-Class Analogs


Substituting 6,8-dibromo-2-(4-methoxyphenyl)quinoline with a seemingly similar quinoline derivative—such as the non-brominated 2-(4-methoxyphenyl)quinoline, the des-methoxy 6,8-dibromo-2-phenylquinoline, or the 3-methyl congener—fundamentally alters the compound's physicochemical profile and synthetic utility. The dual bromine atoms at C6 and C8 serve as orthogonal reactive handles for sequential Suzuki-Miyaura cross-coupling, enabling divergent synthesis of complex architectures [1]. Simultaneously, the 4-methoxyphenyl group at C2 modulates both electronic character and lipophilicity: the target compound exhibits a computed LogP of 5.44, versus 3.71 for the non-brominated analog and 5.02–5.43 for the phenyl (des-methoxy) dibromo analog [2]. These differences in logP, TPSA, and bromination pattern translate to distinct reactivity, permeability, and biological readout—making direct interchange without revalidation unreliable.

6,8-Dibromo-2-(4-methoxyphenyl)quinoline: Quantitative Differentiation Evidence Against Closest Analogs


LogP-Driven Lipophilicity Differentiation vs. Non-Brominated and Des-Methoxy Quinoline Analogs

The target compound exhibits a computed LogP of 5.44 (ChemScene) , which is 1.73 log units higher than the non-brominated 2-(4-methoxyphenyl)quinoline (LogP = 3.71, ChemSpider ACD/LogP ) and 0.42 log units higher than 6,8-dibromo-2-phenylquinoline (LogP = 5.02, ChemSpider ACD/LogP ). This indicates that both the bromine atoms and the 4-methoxy group independently contribute to lipophilicity, and the combination yields a compound with distinctly higher predicted membrane permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation as a Selectivity and Permeability Proxy

The target compound has a computed TPSA of 22.12 Ų , which is 9.22 Ų higher than 6,8-dibromo-2-phenylquinoline (TPSA = 12.9 Ų, XlogP source ) and identical to 2-(4-methoxyphenyl)quinoline (TPSA = 22.12 Ų [1]). The higher TPSA, driven by the methoxy oxygen on the 2-phenyl ring, increases hydrogen-bond acceptor capacity (H_Acceptors = 2 vs. 1 for the des-methoxy analog), which can reduce non-specific protein binding relative to the more lipophilic, lower-TPSA dibromo-phenyl analog.

TPSA Membrane permeability BBB penetration Drug design

Dual C6/C8 Bromine Handles Enable Sequential Cross-Coupling vs. Mono-Bromo or Non-Halogenated Analogs

The presence of two bromine atoms at electronically distinct positions (C6 and C8) on the quinoline core provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling. The MDPI study demonstrated that 6,8-dibromo-4-methoxyquinoline derivatives undergo complete Suzuki-Miyaura cross-coupling with excess arylvinylboronic acids to yield 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines [1]. For the closely related 4-methoxy analog (compound 4d, CAS 1421590-17-1), the synthetic yield was 81% [2]. In contrast, the non-brominated 2-(4-methoxyphenyl)quinoline lacks these reactive sites entirely, while mono-bromo analogs offer only a single diversification point, limiting scaffold elaboration to linear rather than branched architectures.

Suzuki-Miyaura coupling Divergent synthesis C–C bond formation Building block

Commercial Purity Benchmark: ≥98% vs. 95% for Key Analogs

The target compound is routinely supplied at ≥98% purity by ChemScene (Cat. No. CS-0589226) and Leyan (Cat. No. 1659892) . In contrast, the 3-methyl analog (6,8-dibromo-2-(4-methoxyphenyl)-3-methylquinoline, CAS 860783-95-5) and the des-methoxy analog (6,8-dibromo-2-phenylquinoline, CAS 860789-75-9) are listed at 95% minimum purity by AKSci . A 3% purity differential can be significant in structure-activity relationship (SAR) studies where minor impurities may confound biological assay interpretation.

Purity specification Procurement Quality control Reproducibility

Class-Level Antiproliferative Activity: 6,8-Dibromoquinoline Scaffold Demonstrates Broad-Spectrum In Vitro Activity

While direct antiproliferative data for 6,8-dibromo-2-(4-methoxyphenyl)quinoline itself has not been reported, the 6,8-dibromoquinoline pharmacophore has demonstrated significant activity across multiple studies. 6,8-Dibromotetrahydroquinoline (compound 3) showed in vitro antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines [1]. Separately, 6-bromotetrahydroquinoline and 6,8-dibromotetrahydroquinoline derivatives exhibited IC₅₀ values in the range of 2–50 μg/mL against A549, HeLa, HT29, Hep3B, and MCF7 cell lines, with low cytotoxicity (∼7–35%) relative to 5-fluorouracil and cisplatin controls [2]. These class-level data suggest that the 6,8-dibromoquinoline core—present in the target compound—is a validated antiproliferative scaffold, whereas the non-brominated 2-(4-methoxyphenyl)quinoline lacks comparable reported activity.

Anticancer Antiproliferative Cytotoxicity Quinoline SAR

Distinct Storage and Handling Profile vs. Ambient-Stable Analogs

The target compound requires sealed storage at 2–8°C in dry conditions , whereas the 3-methyl analog (CAS 860783-95-5) is specified for long-term storage in a cool, dry place without explicit refrigeration requirements , and the des-methoxy analog (CAS 860789-75-9) is similarly listed for ambient cool, dry storage . This differential storage requirement suggests the target compound may have greater intrinsic reactivity or lower thermal stability, potentially due to the combination of electron-rich 4-methoxyphenyl and electron-deficient dibromoquinoline moieties—a property that may be exploitable in specific reactivity-driven applications but requires careful logistics planning.

Storage conditions Stability Procurement logistics Shelf life

Optimal Deployment Scenarios for 6,8-Dibromo-2-(4-methoxyphenyl)quinoline Based on Quantitative Evidence


Divergent Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling

The dual C6/C8 bromine substitution pattern enables a 'single intermediate, multiple target' strategy: the target compound serves as a common starting material for sequential Suzuki-Miyaura couplings, installing distinct aryl or vinyl groups at C6 and C8 to generate a library of 2-(4-methoxyphenyl)-6,8-diarylquinoline analogs. This approach exploits the synthetic precedent established for the 4-methoxy analog (81% yield for compound 4d) [1] and is not feasible with mono-brominated or non-halogenated 2-(4-methoxyphenyl)quinoline, which lack the second reactive handle.

Lipophilicity-Driven Probe Design for Intracellular Target Engagement

With a LogP of 5.44—significantly higher than the non-brominated analog (LogP = 3.71) —the target compound is better suited for designing cell-permeable chemical probes where passive membrane diffusion is critical. The 0.42 LogP increment over the des-methoxy dibromo analog also provides a tunable lipophilicity window for optimizing cellular uptake while maintaining the TPSA (22.12 Ų) within a range compatible with blood-brain barrier penetration .

Oncology-Focused SAR Campaigns Leveraging the 6,8-Dibromoquinoline Pharmacophore

The 6,8-dibromoquinoline scaffold has demonstrated antiproliferative activity across multiple cancer cell lines (C6, HeLa, HT29, A549, Hep3B, MCF7) with IC₅₀ values in the 2–50 μg/mL range and favorable cytotoxicity profiles relative to 5-fluorouracil and cisplatin [2][3]. Incorporating the target compound into oncology SAR programs provides a dibromo-functionalized core that can be elaborated while retaining the pharmacophoric elements associated with this class-level activity.

High-Purity Starting Material for Reproducible Academic and Industrial Research

For laboratories requiring reproducible biological assay data, the ≥98% commercial purity specification (ChemScene, Leyan) reduces the risk of impurity-driven artifacts compared to the 95% purity typical of the 3-methyl and des-methoxy analogs. In SAR studies where even minor impurities can confound IC₅₀ determinations, this 3% purity differential represents a meaningful quality advantage, particularly for core scaffold ranking and hit validation workflows.

Quote Request

Request a Quote for 6,8-Dibromo-2-(4-methoxyphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.